REACTION_CXSMILES
|
[NH2:1][C:2]1[N:6]=[C:5]([C:7]2[O:8][CH:9]=[CH:10][CH:11]=2)[NH:4][N:3]=1.[CH3:12][S:13][C:14](SC)=[N:15][C:16]#[N:17]>>[NH2:17][C:16]1[N:3]2[N:4]=[C:5]([C:7]3[O:8][CH:9]=[CH:10][CH:11]=3)[N:6]=[C:2]2[N:1]=[C:14]([S:13][CH3:12])[N:15]=1
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Name
|
|
Quantity
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33 g
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Type
|
reactant
|
Smiles
|
NC1=NNC(=N1)C=1OC=CC1
|
Name
|
|
Quantity
|
33 g
|
Type
|
reactant
|
Smiles
|
CSC(=NC#N)SC
|
Control Type
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UNSPECIFIED
|
Setpoint
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170 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
After cooling
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Type
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CUSTOM
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Details
|
the resulting solid was purified by column chromatography on silica (600 g)
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Type
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WASH
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Details
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eluting with an increasing amount of ethyl acetate in dichloromethane (5-10% v/v)
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Name
|
|
Type
|
product
|
Smiles
|
NC1=NC(=NC=2N1N=C(N2)C=2OC=CC2)SC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 20.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |